molecular formula C8H18N2O2 B10793491 3-(Dimethylamino)Butyl Methylcarbamate

3-(Dimethylamino)Butyl Methylcarbamate

Cat. No.: B10793491
M. Wt: 174.24 g/mol
InChI Key: VEDPMPOSMIIBBR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)butyl methylcarbamate is an organic compound with the molecular formula C8H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a 3-(dimethylamino)butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)butyl methylcarbamate typically involves the reaction of 3-(dimethylamino)butanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

3-(Dimethylamino)butanol+Methyl isocyanate3-(Dimethylamino)butyl methylcarbamate\text{3-(Dimethylamino)butanol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 3-(Dimethylamino)butanol+Methyl isocyanate→3-(Dimethylamino)butyl methylcarbamate

Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include tin-based compounds and indium triflate. The reactions are typically conducted in solvents such as toluene at elevated temperatures (e.g., 70°C) to facilitate the formation of the carbamate .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)butyl methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(Dimethylamino)butyl methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)butyl methylcarbamate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The carbamate group is crucial for binding to these receptors, and the compound acts as an agonist, activating the receptors and modulating neurotransmission. This interaction can influence various neural pathways and has potential therapeutic implications .

Comparison with Similar Compounds

  • 3-(Dimethylamino)butyl dimethylcarbamate
  • N-[(3-Dimethylamino)propyl]methacrylamide
  • 2-(Dimethylamino)ethyl methacrylate

Comparison: Compared to similar compounds, 3-(dimethylamino)butyl methylcarbamate is unique due to its specific structure, which confers distinct binding properties and reactivity. For example, its interaction with nicotinic acetylcholine receptors is influenced by the presence of the carbamate group and the 3-(dimethylamino)butyl moiety, making it a valuable compound for research in neurobiology and pharmacology .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(dimethylamino)butyl N-methylcarbamate

InChI

InChI=1S/C8H18N2O2/c1-7(10(3)4)5-6-12-8(11)9-2/h7H,5-6H2,1-4H3,(H,9,11)

InChI Key

VEDPMPOSMIIBBR-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)NC)N(C)C

Origin of Product

United States

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